2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate
Description
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate is a structurally complex heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with chlorine (Cl) at position 8 and trifluoromethyl (CF₃) at position 4. The triazolopyridine ring is further functionalized with a difluoromethylthio (-SCF₂H) group at position 3, linked via a thioether bridge to an ethyl p-tolyl sulfate ester. The compound’s trifluoromethyl and chlorine substituents are common in medicinal chemistry for enhancing metabolic stability and lipophilicity, while the sulfate ester may improve solubility or modulate bioavailability .
Properties
IUPAC Name |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylethyl (4-methylphenyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF5N3O4S2/c1-10-2-4-12(5-3-10)30-32(27,28)29-6-7-31-17(22,23)15-25-24-14-13(18)8-11(9-26(14)15)16(19,20)21/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAVFRYWXDROPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)OCCSC(C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF5N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate typically involves multiple steps. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the trifluoromethyl group and the chlorination of the pyridine ring. The final steps involve the formation of the difluoromethylthio group and the attachment of the p-tolyl sulfate moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
2-(((8-Chloro-
Biological Activity
The compound 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological properties and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole moiety and a p-tolyl sulfate group. The molecular formula is , with a molecular weight of approximately 472.87 g/mol. The presence of trifluoromethyl and difluoromethyl groups is significant for its biological activity.
Synthesis
The synthesis of the compound involves several steps:
- Formation of the Triazole Ring : The initial step includes the synthesis of the triazole ring through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the chlorinated and fluorinated substituents.
- Thioether Formation : The thioether linkage is formed by reacting appropriate thiols with the intermediate products.
- Sulfation : Finally, the p-tolyl sulfate moiety is introduced to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, with significant findings reported in terms of antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial activity against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. In a comparative study, certain derivatives showed higher efficacy than established commercial bactericides at concentrations of 50 mg/L (Table 1).
| Compound | % Inhibition against Xoo | % Inhibition against R. solanacearum |
|---|---|---|
| E20 | 43% | 42% |
| F3 | 31% | 30% |
| E6 | 67% | 63% |
Case Studies
- Case Study on Xanthomonas Infection : A study demonstrated that compounds with similar structural features significantly reduced bacterial populations in infected rice plants, indicating potential agricultural applications.
- Toxicological Assessments : Toxicity studies revealed that while exhibiting antimicrobial properties, the compound's safety profile needs further evaluation to establish its suitability for therapeutic use.
The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of cellular processes due to its unique chemical structure. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
*Molecular formula inferred from structure: Likely C₁₆H₁₃ClF₅N₃O₄S₂.
Key Observations :
- The target compound’s ethyl p-tolyl sulfate group distinguishes it from analogues with acetamide (e.g., ) or amine (e.g., ) substituents.
- The hydrochloride salt in enhances aqueous solubility compared to neutral analogues.
Physicochemical Properties
Table 2: Computed Physicochemical Parameters
Key Observations :
- The target compound’s higher polar surface area (120 Ų) compared to (111 Ų) and (92 Ų) reflects the sulfate ester’s polarity, suggesting reduced membrane permeability but improved solubility .
- Lower XLogP3 in (2.1) due to the hydrophilic hydrochloride salt contrasts with the lipophilic trifluoromethyl and chlorine groups in other analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
